Methyl 4-butoxy-3,5-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-butoxy-3,5-dichlorobenzoate is an organic compound with the molecular formula C12H14Cl2O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with butoxy and dichloro groups, and the carboxylic acid group is esterified with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-butoxy-3,5-dichlorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-butoxy-3,5-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-butoxy-3,5-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Oxidation: The butoxy group can be oxidized to form a carboxylic acid or aldehyde under strong oxidizing conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the chlorine atoms.
Hydrolysis: The major products are 4-butoxy-3,5-dichlorobenzoic acid and methanol.
Oxidation: Products include 4-butoxy-3,5-dichlorobenzoic acid or 4-butoxy-3,5-dichlorobenzaldehyde.
Scientific Research Applications
Methyl 4-butoxy-3,5-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of methyl 4-butoxy-3,5-dichlorobenzoate depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dichlorobenzoate: Lacks the butoxy group, making it less hydrophobic.
Methyl 4-butoxybenzoate: Lacks the chlorine atoms, resulting in different reactivity and biological activity.
Methyl 3,4-dichlorobenzoate: Has chlorine atoms in different positions, affecting its chemical properties and reactivity.
Uniqueness
Methyl 4-butoxy-3,5-dichlorobenzoate is unique due to the presence of both butoxy and dichloro groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H14Cl2O3 |
---|---|
Molecular Weight |
277.14 g/mol |
IUPAC Name |
methyl 4-butoxy-3,5-dichlorobenzoate |
InChI |
InChI=1S/C12H14Cl2O3/c1-3-4-5-17-11-9(13)6-8(7-10(11)14)12(15)16-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
CFVQJTIQOBDPJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.